7-(3,3-dimethylmorpholine-4-carbonyl)-4-ethyl-1H-quinoxaline-2,3-dione
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Overview
Description
7-(3,3-dimethylmorpholine-4-carbonyl)-4-ethyl-1H-quinoxaline-2,3-dione is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a morpholine ring substituted with a dimethyl group and a carbonyl group, as well as an ethyl group attached to the quinoxaline core. The compound’s unique structure makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,3-dimethylmorpholine-4-carbonyl)-4-ethyl-1H-quinoxaline-2,3-dione typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and appropriate electrophilic intermediates.
Dimethylation and Carbonylation: The dimethyl groups can be introduced using methylating agents such as methyl iodide, and the carbonyl group can be introduced through acylation reactions using acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
7-(3,3-dimethylmorpholine-4-carbonyl)-4-ethyl-1H-quinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
7-(3,3-dimethylmorpholine-4-carbonyl)-4-ethyl-1H-quinoxaline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,3-dimethylmorpholine-4-carbonyl)-4-ethyl-1H-quinoxaline-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A simpler analog without the morpholine and ethyl substituents.
4-ethylquinoxaline: Lacks the morpholine and carbonyl groups.
3,3-dimethylmorpholine-4-carbonyl derivatives: Compounds with similar morpholine and carbonyl functionalities but different core structures.
Uniqueness
7-(3,3-dimethylmorpholine-4-carbonyl)-4-ethyl-1H-quinoxaline-2,3-dione is unique due to its combination of a quinoxaline core with a morpholine ring, dimethyl groups, and an ethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
7-(3,3-dimethylmorpholine-4-carbonyl)-4-ethyl-1H-quinoxaline-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-19-13-6-5-11(9-12(13)18-14(21)16(19)23)15(22)20-7-8-24-10-17(20,2)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFFGMKEYRZJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3(C)C)NC(=O)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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